
Tetrazine-NHS Ester
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Overview
Description
Tetrazine-NHS Ester is a compound known for its exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile. This reaction is one of the fastest bioorthogonal reactions reported, making this compound a valuable tool in various scientific applications . The compound is characterized by its molecular formula C14H11N5O4 and a molecular weight of 313.27 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazine-NHS Ester is synthesized through a series of chemical reactions involving the activation of tetrazine with N-hydroxysuccinimide (NHS). The process typically involves the following steps:
Formation of Tetrazine: Tetrazine is synthesized through the cycloaddition of hydrazine with nitriles or other suitable precursors.
Activation with NHS: The tetrazine compound is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Tetrazine-NHS Ester primarily undergoes cycloaddition reactions, particularly the inverse-electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO). This reaction is highly specific and rapid, making it ideal for bioorthogonal applications .
Common Reagents and Conditions:
Reagents: Trans-cyclooctene (TCO), N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC).
Conditions: The reactions are typically carried out under mild conditions, often at room temperature, to preserve the integrity of the reactants and products
Major Products: The major product of the cycloaddition reaction between this compound and trans-cyclooctene is a stable adduct that can be further utilized in various applications, including bioconjugation and imaging .
Scientific Research Applications
Bioconjugation
Tetrazine-NHS ester is primarily used for bioconjugation, allowing researchers to link biomolecules such as proteins and antibodies with labels or drugs. This enhances the functionality of these biomolecules in targeted therapies.
- Mechanism : The compound utilizes the inverse-electron demand Diels-Alder cycloaddition reaction with dienophiles like trans-cyclooctene (TCO). This reaction exhibits exceptionally fast kinetics (up to 30,000 M−1s−1), making it one of the fastest bioorthogonal reactions reported .
- Case Study : In a study involving antibody modification, this compound was used to create a conjugate that demonstrated high stability and reactivity with TCO-modified fluorophores. The conjugate was effective in pretargeted live cell imaging, showcasing its potential in cancer diagnostics .
Fluorescent Imaging
The compound is extensively utilized in creating fluorescent probes for real-time imaging of biological processes.
- Application : Researchers have developed tetrazine-based probes that allow for the labeling of live cell surface antigens. These probes enable the visualization of cellular dynamics and interactions in real-time .
- Data Table: Imaging Efficacy
Probe Type | Reaction Yield (%) | Reaction Rate (M−1s−1) | Stability (hrs) |
---|---|---|---|
Tetrazine-Norbornene | >93 | 1.9 | 15 |
Tetrazine-TCO | 57.4 | >800 | 20 |
Drug Development
In pharmaceutical research, this compound facilitates the attachment of therapeutic agents to specific targets, improving drug efficacy and minimizing side effects.
- Example : The compound has been used to develop radiopharmaceuticals for targeted alpha therapy in cancer treatment. Studies have shown that high specific activity can be achieved without compromising stability .
Diagnostics
This compound plays a crucial role in developing diagnostic tools such as assays and biosensors.
- Implementation : The compound has been employed to enhance the sensitivity of enzyme-linked immunosorbent assays (ELISA) by increasing antibody density on surfaces through covalent immobilization techniques .
- Data Table: ELISA Sensitivity Comparison
Surface Type | Sensitivity Increase (fold) | Functional Density (Tz/molecule) |
---|---|---|
Standard Control | 1 | N/A |
Tetrazine-Coated | 11 | 25 |
Material Science
In material science, this compound is utilized for creating advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Tetrazine-NHS Ester involves its rapid cycloaddition with trans-cyclooctene (TCO). This reaction is driven by the high reactivity of the tetrazine moiety, which undergoes a concerted cycloaddition with the strained alkene of TCO. The resulting adduct is stable and can be used for further functionalization or detection .
Molecular Targets and Pathways: this compound targets amine-containing molecules through its NHS ester functionality, enabling the formation of stable amide bonds. This property is exploited in bioconjugation and labeling applications .
Comparison with Similar Compounds
Tetrazine-NHS Ester is unique due to its exceptionally fast cycloaddition kinetics and bioorthogonal nature. Similar compounds include:
Methylthis compound: Offers greater chemical stability but slower reaction kinetics compared to this compound.
Dibenzocyclooctyne-NHS Ester: Another bioorthogonal reagent with different reactivity and stability profiles.
Uniqueness: this compound stands out for its rapid reaction kinetics, making it highly suitable for applications requiring fast and specific labeling .
Biological Activity
Tetrazine-NHS Ester is a compound that has garnered significant attention in the field of bioorthogonal chemistry due to its rapid reaction kinetics and stability in biological environments. This article delves into the biological activity of this compound, highlighting its applications, stability, and kinetic properties based on diverse research findings.
Overview of this compound
This compound is a heterobifunctional reagent that facilitates the modification of biomolecules through bioorthogonal reactions. It primarily reacts with trans-cyclooctene (TCO) via the inverse-electron demand Diels-Alder (IEDDA) cycloaddition, which is characterized by exceptionally fast kinetics, reported to be as high as 30,000M−1s−1 . This reaction is notable for its selectivity and efficiency, making it a valuable tool in bioconjugation strategies.
Kinetic Properties
The kinetics of the this compound reaction with TCO are unmatched in the realm of bioorthogonal reactions. The second-order rate constants (k2) for these reactions can exceed 800M−1s−1, with some studies reporting values as high as 3083M−1s−1 under physiological conditions . This rapid reaction rate allows for effective labeling and modification of proteins and peptides without the need for catalysts or auxiliary reagents.
Table 1: Kinetic Parameters of this compound
Reaction Medium | k2 (M^-1 s^-1) | Half-life (h) |
---|---|---|
Methanol | 136 | 82 |
Physiological Buffer | 3083 | Not specified |
Serum | ~3 | ~15 |
Stability in Biological Systems
The stability of this compound in biological systems is critical for its application in live cell labeling and therapeutic conjugation. Studies have demonstrated that this compound retains approximately 85% activity after 15 hours in serum at 20°C . The compound exhibits a half-life of about 82 hours at 37°C in serum, indicating a favorable profile compared to other bioorthogonal reagents like TCO derivatives, which typically show much shorter half-lives .
Case Study: Antibody Conjugation
A significant application of this compound is in the development of antibody-tetrazine conjugates. In one study, researchers modified trastuzumab (Herceptin), an antibody targeting HER2/neu receptors, with this compound. The conjugation was performed under conditions that preserved the antibody's binding affinity while allowing for efficient labeling with fluorescent probes. The resulting conjugate demonstrated high specificity and stability, making it suitable for imaging applications .
Applications in Live Cell Labeling
This compound has been successfully employed in live cell labeling experiments. In one notable study, researchers utilized a tetrazine-modified probe to label antibodies pre-bound to surface antigens on live cells. This approach allowed for multistep modifications that enhanced signal-to-background ratios in both in vitro and in vivo diagnostics . The ability to perform such modifications rapidly and selectively underscores the utility of this compound in biomedical research.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for Tetrazine-NHS Ester, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling tetrazine derivatives with NHS esters under anhydrous conditions. For example, this compound conjugation to peptides requires DMF as a solvent, triethylamine (TEA) as a base, and inert gas (N₂) to prevent hydrolysis . Purification often employs reversed-phase HPLC with gradients optimized for polar intermediates (e.g., using C18 columns and TFA-containing mobile phases) . Purity validation combines LC-MS (monitoring m/z ratios) and NMR to confirm structural integrity .
Q. How can this compound be conjugated to biomolecules without compromising their activity?
- Methodological Answer : Conjugation to primary amines (e.g., lysine residues on antibodies or peptides) is performed in neutral-to-alkaline buffers (pH 7.0–8.5) at room temperature. A molar excess of this compound (e.g., 100:1 reagent-to-protein ratio) ensures efficient labeling while minimizing aggregation . Post-reaction, excess reagent is removed via dialysis or size-exclusion chromatography (e.g., Zeba spin columns) . Functional validation (e.g., fluorescence retention or target binding assays) is critical to confirm biomolecule activity post-conjugation .
Q. What storage conditions ensure long-term stability of this compound?
- Methodological Answer : this compound is hygroscopic and light-sensitive. Store lyophilized aliquots at –20°C under argon, sealed with desiccants. For short-term use, dissolve in anhydrous DMF or DMSO (avoid aqueous buffers) and use immediately. Degradation is monitored via HPLC or colorimetric assays (tetrazines exhibit characteristic absorbance at 520–550 nm) .
Advanced Research Questions
Q. How do reaction kinetics and solvent systems influence the efficiency of this compound conjugations?
- Methodological Answer : Reaction kinetics are pH- and solvent-dependent. In DMF or DMSO, conjugation to amines achieves >90% efficiency within 2 hours at room temperature . Aqueous buffers require higher reagent excess due to competing hydrolysis. Kinetic studies using stopped-flow spectroscopy or LC-MS time-course analyses reveal second-order rate constants (k ~ 1–10 M⁻¹s⁻¹) . Polar aprotic solvents enhance NHS ester reactivity but may denature proteins; adding stabilizing agents (e.g., trehalose) mitigates this .
Q. How can contradictory data on conjugation efficiency be resolved in complex biological systems?
- Methodological Answer : Discrepancies often arise from variable amine accessibility (e.g., surface lysines vs. buried residues). Use controlled denaturation (e.g., urea gradients) to expose hidden amines, or employ orthogonal tagging (e.g., cysteine-maleimide) for comparison . Quantitative mass spectrometry (e.g., native MS or isotopic labeling) provides precise stoichiometry measurements . For example, AAV9 capsids showed 4–6 tetrazine labels per particle after optimization, validated by cryo-EM and functional assays .
Q. What strategies minimize off-target reactions when using this compound in live-cell imaging?
- Methodological Answer : Pre-quench excess NHS esters with glycine or Tris buffer before introducing tetrazine-labeled probes. Alternatively, use two-step pretargeting: (1) conjugate TCO-modified biomolecules to cells, (2) apply tetrazine-imaging agents for bioorthogonal in situ click chemistry. This reduces non-specific binding and improves signal-to-noise ratios . Kinetic competition assays (e.g., with competing amines) can quantify off-target reactivity .
Q. How can this compound be integrated into pretargeted radiotherapy workflows?
- Methodological Answer : In pretargeted alpha therapy, tetrazine-effector molecules (e.g., poly-L-lysine scaffolds) are synthesized with controlled functionalization (5–15% lysine substitution) to balance radiolabeling efficiency and in vivo stability . After administering TCO-modified antibodies, tetrazine-²¹¹At conjugates are injected for bioorthogonal binding. Purification via size-exclusion columns (e.g., NAP-5) and radiochemical validation (radio-TLC) ensure product integrity .
Q. Data Analysis and Experimental Design
Q. What analytical techniques validate the stability of this compound under physiological conditions?
- Methodological Answer : Stability is assessed via:
- HPLC-MS : Monitor hydrolysis products (e.g., free tetrazine and NHS byproducts) in PBS at 37°C over 24 hours .
- Fluorescence quenching : Tetrazine degradation correlates with reduced fluorescence in iEDDA reactions with TCO-fluorophores .
- Circular dichroism (CD) : Confirm structural integrity of labeled proteins under stress (e.g., elevated temperature or protease exposure) .
Q. How do structural modifications (e.g., PEGylation) affect this compound reactivity and biodistribution?
- Methodological Answer : PEG spacers (e.g., PEG₅ or PEG₈) between tetrazine and NHS ester improve solubility and reduce steric hindrance. For example, PEG₇-Tetrazine-NHS conjugates showed 74% radiochemical yield in ¹⁷⁷Lu-labeled pretargeting agents . Biodistribution studies in murine models require SPECT/CT imaging to track clearance kinetics, with PEG length inversely correlating with renal excretion rates .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4/c20-11-5-6-12(21)19(11)23-13(22)7-9-1-3-10(4-2-9)14-17-15-8-16-18-14/h1-4,8H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWDYVDDJMYIQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)C3=NN=CN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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